molecular formula C22H23N3O3 B10876266 N-[3-cyano-1-(furan-2-ylmethyl)-4,5-dimethyl-1H-pyrrol-2-yl]-2-(2,6-dimethylphenoxy)acetamide

N-[3-cyano-1-(furan-2-ylmethyl)-4,5-dimethyl-1H-pyrrol-2-yl]-2-(2,6-dimethylphenoxy)acetamide

Cat. No.: B10876266
M. Wt: 377.4 g/mol
InChI Key: MPVAWELGUOGHSS-UHFFFAOYSA-N
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Description

N-[3-cyano-1-(furan-2-ylmethyl)-4,5-dimethyl-1H-pyrrol-2-yl]-2-(2,6-dimethylphenoxy)acetamide is a complex organic compound featuring a pyrrole ring substituted with a cyano group, a furan ring, and a phenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-cyano-1-(furan-2-ylmethyl)-4,5-dimethyl-1H-pyrrol-2-yl]-2-(2,6-dimethylphenoxy)acetamide typically involves multi-step organic reactions:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine under acidic conditions.

    Introduction of the Cyano Group: The cyano group can be introduced through a nucleophilic substitution reaction using a suitable cyanating agent like sodium cyanide.

    Attachment of the Furan Ring: The furan ring can be attached via a Friedel-Crafts alkylation reaction, where the furan acts as the nucleophile.

    Formation of the Phenoxyacetamide Moiety: This step involves the reaction of 2,6-dimethylphenol with chloroacetyl chloride to form 2-(2,6-dimethylphenoxy)acetyl chloride, which then reacts with the pyrrole derivative to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and reduced pyrrole derivatives.

    Substitution: Various substituted phenoxyacetamides.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, N-[3-cyano-1-(furan-2-ylmethyl)-4,5-dimethyl-1H-pyrrol-2-yl]-2-(2,6-dimethylphenoxy)acetamide has potential as a pharmacophore in drug design. Its ability to interact with biological targets could lead to the development of new therapeutic agents.

Medicine

In medicine, this compound could be explored for its potential anti-cancer, anti-inflammatory, or antimicrobial properties. Its structural features suggest it might interact with key enzymes or receptors involved in disease pathways.

Industry

Industrially, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-[3-cyano-1-(furan-2-ylmethyl)-4,5-dimethyl-1H-pyrrol-2-yl]-2-(2,6-dimethylphenoxy)acetamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, while the furan and pyrrole rings can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of the target proteins, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(furan-2-ylmethyl)-1H-indole-3-carboxamide: Shares the furan and amide moieties but differs in the core structure.

    2-(2,6-dimethylphenoxy)acetamide: Contains the phenoxyacetamide moiety but lacks the pyrrole and cyano groups.

Uniqueness

N-[3-cyano-1-(furan-2-ylmethyl)-4,5-dimethyl-1H-pyrrol-2-yl]-2-(2,6-dimethylphenoxy)acetamide is unique due to its combination of a cyano-substituted pyrrole ring with a furan and phenoxyacetamide moiety. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H23N3O3

Molecular Weight

377.4 g/mol

IUPAC Name

N-[3-cyano-1-(furan-2-ylmethyl)-4,5-dimethylpyrrol-2-yl]-2-(2,6-dimethylphenoxy)acetamide

InChI

InChI=1S/C22H23N3O3/c1-14-7-5-8-15(2)21(14)28-13-20(26)24-22-19(11-23)16(3)17(4)25(22)12-18-9-6-10-27-18/h5-10H,12-13H2,1-4H3,(H,24,26)

InChI Key

MPVAWELGUOGHSS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NC2=C(C(=C(N2CC3=CC=CO3)C)C)C#N

Origin of Product

United States

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